

exploring the cell permeability of the MJE3 compound

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Compound of Interest		
Compound Name:	MJE3	
Cat. No.:	B1193196	Get Quote

MJE3 Cell Permeability: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the cell permeability of **MJE3**, a small-molecule inhibitor of phosphoglycerate mutase-1 (PGAM1). **MJE3** has demonstrated anti-proliferative effects in human breast cancer cells, making its ability to cross the cell membrane a critical aspect of its therapeutic potential.[1][2] This document summarizes the available data, outlines relevant experimental protocols, and visualizes the compound's mechanism of action.

Quantitative Data on MJE3 Bioactivity

Direct quantitative data on the cell permeability of **MJE3**, such as apparent permeability coefficients (Papp) from Caco-2 or PAMPA assays, are not extensively available in the public domain. However, the compound's biological activity in cell-based assays serves as a strong indirect indicator of its ability to permeate cells and engage with its intracellular target.

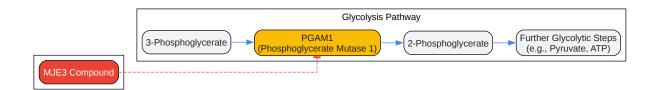


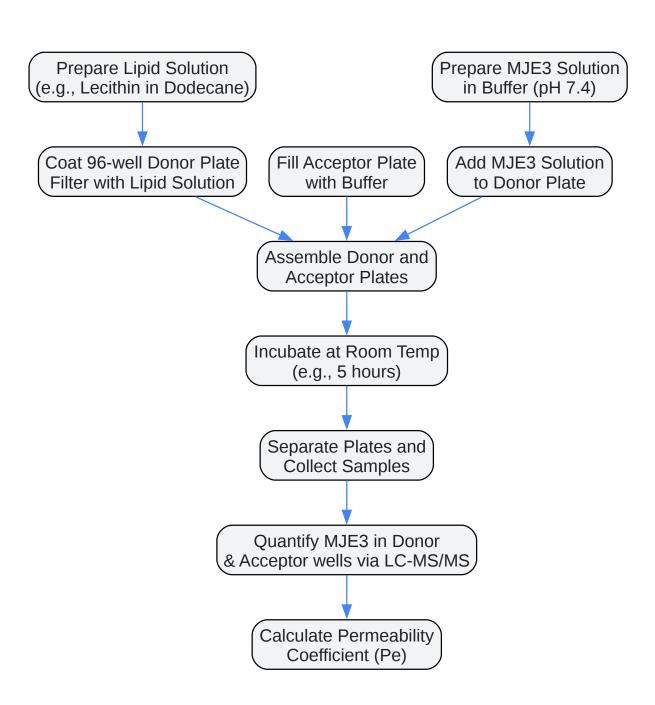
Parameter	Cell Line	Value	Description
IC50	Human Breast Carcinoma Cells	33 μΜ	The half-maximal inhibitory concentration for inhibiting cell proliferation, indicating that MJE3 enters the cells to exert its effect.

Mechanism of Action: PGAM1 Inhibition

MJE3 exerts its anti-proliferative effects by covalently inactivating phosphoglycerate mutase-1 (PGAM1), a crucial enzyme in the glycolytic pathway.[1][3] PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] By inhibiting PGAM1, **MJE3** disrupts glycolysis, a metabolic pathway often upregulated in cancer cells, thereby hindering their proliferation.[1][4] The inhibitor acts by specifically labeling the lysine-100 residue in the active site of PGAM1.[1]









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